molecular formula C₃₅H₄₉N₃O₄ B1158200 pre-Alfacalcidol PTAD Adduct

pre-Alfacalcidol PTAD Adduct

Cat. No.: B1158200
M. Wt: 575.78
Attention: For research use only. Not for human or veterinary use.
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Description

Pre-Alfacalcidol PTAD Adduct is a chemically modified derivative of Alfacalcidol (1α-hydroxyvitamin D₃), a therapeutic vitamin D analog used to treat conditions like hypocalcemia and osteoporosis. The adduct is synthesized via a Diels-Alder reaction between Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a derivatization reagent widely employed in analytical chemistry to enhance the detectability of vitamin D metabolites in mass spectrometry (MS) . This adduct formation improves ionization efficiency, stability, and chromatographic separation of stereoisomers, enabling precise quantification of low-abundance metabolites in biological samples such as serum or plasma .

The PTAD derivatization strategy is critical for overcoming the inherent challenges of analyzing nonpolar vitamin D compounds, which exhibit poor ionization in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) MS platforms . This compound is commercially available through specialized suppliers like Toronto Research Chemicals (TRC) and is utilized in research and clinical laboratories for metabolite profiling and pharmacokinetic studies .

Properties

Molecular Formula

C₃₅H₄₉N₃O₄

Molecular Weight

575.78

Synonyms

[4aR-[4aα,6aα,7α(R*),9aβ,11α(3S*,5R*)]]-11-(3,5-dihydroxy-2-methyl-1-cyclohexen-1-yl)-7-(1,5-dimethylhexyl)-4a,6,6a,7,8,9,9a,11-octahydro-6a-methyl-2-phenyl-1H,5H-Cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione; 

Origin of Product

United States

Comparison with Similar Compounds

PTAD vs. Amplifex®

  • Sensitivity: Amplifex® achieves a tenfold higher signal-to-noise (S/N) ratio than PTAD, with a lower limit of detection (LOD) of 2 pg/mL for 1,25(OH)₂D₃ compared to PTAD’s 15 pg/mL . This is attributed to Amplifex® forming more stable adducts with enhanced ionization efficiency.
  • Chromatographic Resolution : PTAD derivatives modified by acetylation (PTAD-Ac) demonstrate superior separation of 25(OH)D₃ epimers, a critical factor in distinguishing biologically active forms from inactive isomers .
  • Practicality : PTAD is more widely adopted due to its commercial availability and lower cost, whereas Amplifex® is proprietary and less accessible .

PTAD vs. DMEQ-TAD

  • Reaction Efficiency : Both reagents target the triene system of vitamin D metabolites via Diels-Alder reactions. However, DMEQ-TAD exhibits marginally higher sensitivity (~10 pg/mL LOD) but requires complex synthetic protocols, limiting its utility in high-throughput settings .
  • Application Scope : PTAD is preferred for multi-metabolite panels due to its compatibility with diverse LC-MS/MS configurations .

PTAD vs. Hydroxyl-Targeting Reagents (FMP-TS, INC)

  • Specificity: PTAD’s triene-targeting mechanism ensures higher specificity compared to FMP-TS and INC, which react non-selectively with hydroxyl groups .
  • Sensitivity : PTAD derivatives improve detection limits by 8–40-fold over underivatized analytes, whereas hydroxyl-targeting reagents lack comparable enhancements .

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for using PTAD derivatization in pre-Alfacalcidol analysis, and how does it enhance detection sensitivity in LC-MS/MS?

  • Methodological Answer : PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) reacts with diene structures in vitamin D analogs like pre-Alfacalcidol, forming stable adducts with improved ionization efficiency in electrospray ionization (ESI) mass spectrometry. This derivatization increases sensitivity by 8–40-fold compared to underivatized analytes, as demonstrated in studies using UHPLC-ESI-MS/MS . Key steps include optimizing PTAD-to-analyte molar ratios (typically 10:1) and reaction time (30–60 minutes at room temperature) to minimize side reactions.

Q. Which analytical techniques are most effective for structural characterization of pre-Alfacalcidol PTAD Adducts, particularly for distinguishing stereoisomers?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is preferred for resolving stereoisomers. For example, PTAD-Ac derivatization improves chromatographic separation of 25(OH)D3 epimers compared to PTAD alone, as shown in retention time shifts (ΔRT > 1.5 min) . High-resolution mass spectrometry (HRMS) further aids in confirming adduct structures via exact mass measurements (e.g., [M+H]+ ions with <2 ppm error).

Q. How should reaction conditions be optimized to maximize pre-Alfacalcidol PTAD Adduct yield while minimizing degradation?

  • Methodological Answer : Critical parameters include:

  • Solvent system : Use anhydrous acetonitrile or dichloromethane to prevent hydrolysis of PTAD.
  • Temperature : Room temperature (20–25°C) to avoid thermal degradation.
  • Stoichiometry : A 10-fold molar excess of PTAD ensures complete derivatization, validated via spiked recovery experiments in serum matrices .
  • Quenching : Add 0.1% formic acid post-reaction to terminate unreacted PTAD.

Advanced Research Questions

Q. How can researchers resolve contradictions in sensitivity data between PTAD and alternative derivatization agents like Amplifex?

  • Methodological Answer : Amplifex demonstrates 10-fold higher signal-to-noise (S/N) ratios than PTAD for 1,25(OH)2D in serum due to enhanced ionization stability . However, PTAD-Ac adducts offer superior chromatographic resolution of epimers, offsetting lower sensitivity. To reconcile discrepancies:

  • Perform cross-validation using matched samples analyzed with both methods.
  • Apply Lin concordance correlation (e.g., Rc = 0.88 for PTAD vs. Amplifex) to assess agreement .
  • Optimize MS parameters (e.g., collision energy, declustering potential) for PTAD-specific transitions.

Q. What experimental strategies mitigate epimeric interference during chromatographic separation of pre-Alfacalcidol PTAD Adducts?

  • Methodological Answer :

  • Dual derivatization : Modify both the C-3 hydroxyl and diene moieties (e.g., using PTAD followed by methylamine adduction) to increase polarity differences between epimers .
  • Column selection : Use C18 columns with 1.7-µm particle size and 100-mm length for high-resolution separations (e.g., ΔRT > 2.0 min for 25(OH)D3 epimers) .
  • Mobile phase additives : 2 mM ammonium formate in acetonitrile/water improves peak symmetry and reduces co-elution .

Q. What statistical frameworks are recommended for validating this compound quantification in complex biological matrices?

  • Methodological Answer :

  • Linear regression with weighting : Use 1/x² weighting to address heteroscedasticity in calibration curves (range: 5–500 pg/mL) .
  • Precision and accuracy : Calculate intra-/inter-day CVs (<15%) and percent error (<±20%) per FDA bioanalytical guidelines.
  • Multivariate analysis : Apply principal component analysis (PCA) to adduct abundance data to identify matrix effects or ion suppression .

Key Methodological Considerations

  • Threats to Validity :
    • Ion suppression : Assess via post-column infusion experiments .
    • Epimer interconversion : Monitor via stability studies under storage conditions (−80°C, ≤3 freeze-thaw cycles) .
  • Data Transparency : Include raw LC-MS/MS chromatograms and HRMS spectra in supplementary materials, adhering to NIH preclinical reporting guidelines .

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